![molecular formula C12H11NO2 B182904 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid CAS No. 446829-40-9](/img/structure/B182904.png)
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
描述
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid: is a heterocyclic compound that belongs to the indole family Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance This compound is characterized by a fused bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions:
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of p-toluenesulfonic acid in toluene as a catalyst .
Industrial Production Methods:
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines and ketones, facilitates the large-scale synthesis of this compound.
化学反应分析
Types of Reactions:
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as tetramethylpiperidine-1-oxoammonium salts.
Substitution: Functionalization at the 2α-position of indoles can be mediated by thionium species.
Common Reagents and Conditions:
Oxidation: Tetramethylpiperidine-1-oxoammonium salts.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Thionium species.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Substitution: Functionalized indole derivatives.
科学研究应用
Chemistry:
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid serves as a versatile building block in organic synthesis. It is used to construct complex heterocyclic structures and is a key intermediate in the synthesis of various indole derivatives .
Biology and Medicine:
Indole derivatives, including this compound, exhibit significant biological activities. They are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry:
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of bioactive molecules highlights its importance in various industrial applications .
作用机制
The mechanism of action of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to act as agonists or antagonists of specific receptors, influencing cellular signaling pathways . The presence of the carboxylic acid group enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness:
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid is unique due to its fused bicyclic structure and the presence of the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other indole derivatives .
属性
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKITKAJVLQHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406383 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446829-40-9 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


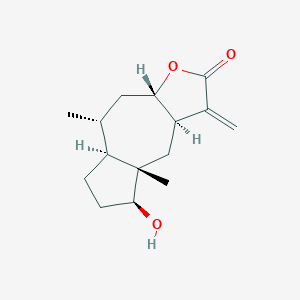
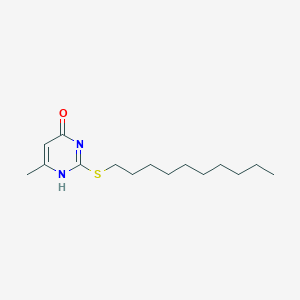
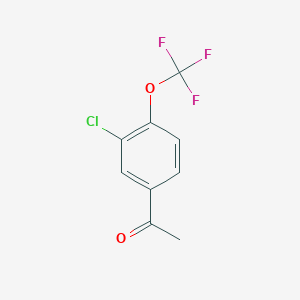
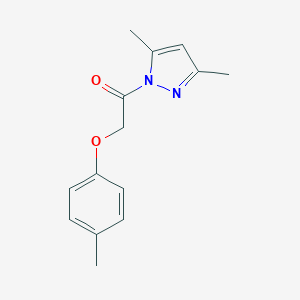
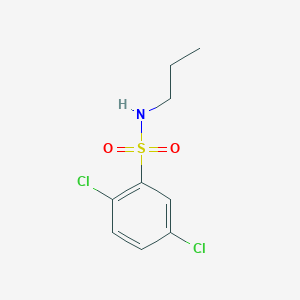
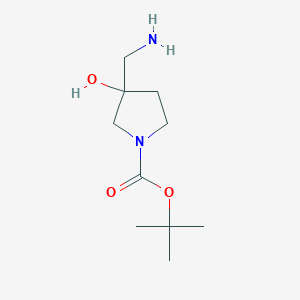
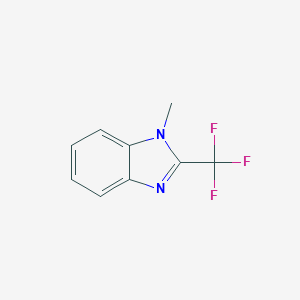
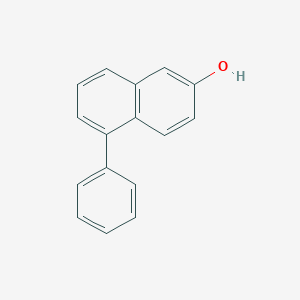
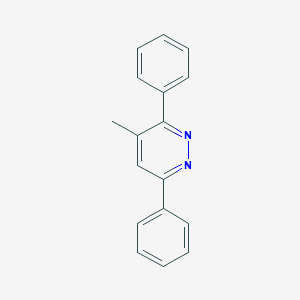
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
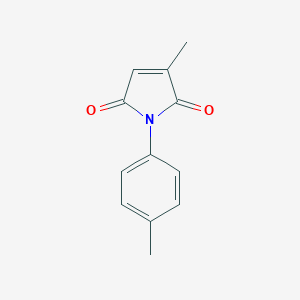
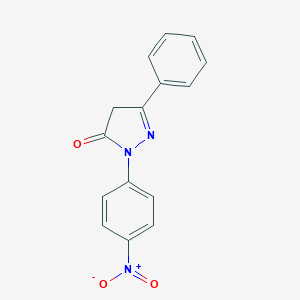
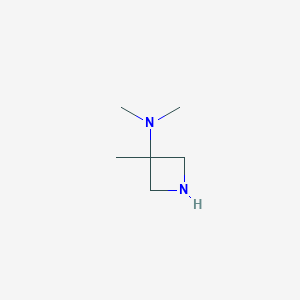
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
